

A Spectroscopic Comparison of 3-Nitrobenzaldoxime and Related Aromatic Compounds

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Compound of Interest		
Compound Name:	3-Nitrobenzaldoxime	
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This guide provides a detailed spectroscopic comparison of **3-Nitrobenzaldoxime** with structurally related compounds: 3-Nitrobenzaldehyde, 4-Nitrobenzaldoxime, and Benzaldehyde. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Nitrobenzaldoxime** and its related compounds.

Table 1: ¹H NMR Spectroscopic Data (δ. ppm)

Compound	Aromatic Protons (ppm)	Aldehyde/Oxime Proton (ppm)	Solvent
3-Nitrobenzaldoxime	7.50-8.70 (m)	8.19 (s, CH=NOH)	-
3-Nitrobenzaldehyde	7.78-8.70 (m)[1]	10.14 (s, CHO)	CDCl ₃ [1]
4-Nitrobenzaldoxime	7.60-8.40 (m)	8.20 (s, CH=NOH)	-
Benzaldehyde	7.40-7.90 (m)	10.0 (s, CHO)	CDCl₃



Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons (ppm)	Aldehyde/Oxime Carbon (ppm)	Solvent
3-Nitrobenzaldoxime	Data not available	Data not available	-
3-Nitrobenzaldehyde	124.49, 128.57, 130.36, 134.58, 137.39, 148.79[2]	189.67[2]	CDCl₃[2]
4-Nitrobenzaldoxime	Data not available	Data not available	-
Benzaldehyde	129.0, 129.7, 134.4, 136.5	192.3	CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (v. cm⁻¹)

Compound	C=N / C=O Stretch (cm ⁻¹)	N-O Stretch (NO ₂) (cm ⁻¹)	O-H Stretch (Oxime) (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
3- Nitrobenzaldoxim e	~1600	~1525, ~1350	~3300 (broad)	~1600-1450
3- Nitrobenzaldehy de	1700-1715	1530, 1350	-	1611, 1580, 1470, 1445
4- Nitrobenzaldoxim e	~1600	~1520, ~1345	~3300 (broad)	~1600-1450
Benzaldehyde	1703	-	-	1597, 1585, 1457

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)



Compound	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent
3-Nitrobenzaldoxime	Data not available	Data not available	-
3-Nitrobenzaldehyde	~250, ~300, ~350	~10000, ~1000, ~100	Cyclohexane
4-Nitrobenzaldoxime	Data not available	Data not available	-
Benzaldehyde	246, 280, 290	-	-

Table 5: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]	Ionization Method
3-Nitrobenzaldoxime	166	Data not available	-
3-Nitrobenzaldehyde	151	150, 121, 105, 93, 77, 65, 51	Electron Ionization (EI)
4-Nitrobenzaldoxime	166	Data not available	-
Benzaldehyde	106	105, 77, 51	Electron Ionization (EI)

Note: Some spectroscopic data for **3-Nitrobenzaldoxime** and 4-Nitrobenzaldoxime were not readily available in public databases at the time of this guide's compilation.

Structural Relationships

The following diagram illustrates the structural similarities and differences between **3-Nitrobenzaldoxime** and the selected related compounds.



Structural Comparison of Related Aromatic Compounds

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Structural relationships of the compared aromatic compounds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 300 MHz or 400 MHz NMR spectrometer.



- Parameters: A standard proton pulse program was used. The spectral width was typically set to 12 ppm. The number of scans ranged from 16 to 64, depending on the sample concentration.
- ¹³C NMR Spectroscopy:
 - Instrument: A 75 MHz or 100 MHz NMR spectrometer.
 - Parameters: A proton-decoupled carbon pulse program was used. The spectral width was
 typically set to 220 ppm. A larger number of scans (1024 or more) was acquired to achieve
 a sufficient signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrument: A double-beam UV-Vis spectrophotometer.
- Data Acquisition: The sample was placed in a quartz cuvette with a 1 cm path length. The spectrum was scanned over a wavelength range of 200-800 nm. The solvent was used as a blank.

Mass Spectrometry (MS)



- Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Sample Introduction: The sample, dissolved in a volatile organic solvent, was injected into the GC inlet. The GC column separated the components before they entered the mass spectrometer.
- Mass Analysis: The mass analyzer scanned a mass-to-charge (m/z) range, typically from 40 to 500 amu.

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References

- 1. 3-Nitrobenzaldoxime | C7H6N2O3 | CID 219132 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrc [chemsrc.com]
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